Octane-2-sulfonyl Chloride
Description
Octane-2-sulfonyl chloride (C₈H₁₇SO₂Cl) is an organosulfur compound characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to the second carbon of an octane chain. As a sulfonyl chloride, it is highly reactive, serving as a critical reagent in organic synthesis for introducing sulfonyl groups or facilitating nucleophilic substitutions. Its applications span pharmaceuticals, agrochemicals, and polymer chemistry. The compound’s long hydrophobic alkyl chain distinguishes it from smaller sulfonyl chlorides, influencing its physical properties, solubility, and reactivity patterns.
Properties
Molecular Formula |
C8H17ClO2S |
|---|---|
Molecular Weight |
212.74 g/mol |
IUPAC Name |
octane-2-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO2S/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3 |
InChI Key |
XXUMKDIHMSLPKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Octane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiols or disulfides using reagents such as hydrogen peroxide (H₂O₂) in the presence of thionyl chloride (SOCl₂). This method is advantageous due to its high yield and mild reaction conditions . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize thiols to the corresponding sulfonyl chlorides .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves continuous flow processes. These methods provide better control over reaction parameters and improve safety by minimizing the risk of thermal runaway. For example, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination in a continuous flow reactor has been shown to be effective .
Chemical Reactions Analysis
Types of Reactions
Octane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: Under certain conditions, it can be reduced to thiols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia (NH₃), which forms sulfonamides, and water, which hydrolyzes it to sulfonic acids . The reactions typically occur under mild conditions, making this compound a convenient reagent for various transformations.
Major Products
The major products formed from reactions with this compound include sulfonamides, sulfonic acids, and thiols .
Scientific Research Applications
Octane-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octane-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamides, sulfonic acids, or other derivatives depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
2.1 Structural and Molecular Differences
| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length |
|---|---|---|---|
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | None (inorganic) |
| Ethanesulfonyl Chloride | C₂H₅SO₂Cl | 144.62 | 2-carbon chain |
| Octane-2-sulfonyl Chloride | C₈H₁₇SO₂Cl | 224.74 | 8-carbon chain |
- Key Insight : The alkyl chain length directly impacts hydrophobicity and steric effects. This compound’s extended chain reduces water solubility compared to Ethanesulfonyl chloride and Sulfuryl chloride, which lack significant organic moieties .
2.2 Physical Properties
- Reactivity Notes: Sulfuryl chloride (SO₂Cl₂) is a potent chlorinating and sulfonating agent due to its high electrophilicity and low steric hindrance . this compound’s bulky alkyl chain may slow reaction kinetics in polar solvents but enhances compatibility with nonpolar substrates.
2.3 Toxicity and Hazards
Biological Activity
Octane-2-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonyl group, which significantly influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, highlighting research findings, potential therapeutic applications, and structural comparisons with related compounds.
This compound has the following chemical structure:
- Molecular Formula : C₈H₁₅ClO₂S
- Molecular Weight : 206.73 g/mol
The presence of the sulfonyl chloride group enhances its electrophilic character, making it a valuable intermediate in organic synthesis and drug development.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : Sulfonyl chlorides are known to inhibit various enzymes, potentially leading to therapeutic applications in treating diseases caused by enzyme dysregulation.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound may possess antibacterial properties.
- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer properties.
1. Enzyme Inhibition Studies
A study demonstrated that sulfonamide derivatives, closely related to sulfonyl chlorides, effectively inhibited myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. The structural features of this compound may allow it to interact similarly with MPO and other enzymes .
2. Antimicrobial Activity
Research has shown that compounds with sulfonyl groups exhibit significant antimicrobial activity. For instance, derivatives similar to this compound were tested against various bacterial strains, revealing promising results in inhibiting growth and viability .
| Compound Name | Activity Type | Target Organisms |
|---|---|---|
| This compound | Antibacterial | Gram-positive and Gram-negative bacteria |
| Related sulfonamides | Antiviral | Coxsackievirus B |
3. Cytotoxicity Against Cancer Cell Lines
In vitro studies have reported that certain sulfonamide compounds exhibit cytotoxic effects against glioblastoma and hepatocellular carcinoma cell lines. While specific data on this compound is limited, its structural similarity to these compounds suggests potential for similar activity .
Structural Comparisons
Comparative analysis with structurally similar compounds provides insights into the biological activity of this compound:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| Spiro[2.5]this compound | Spirocyclic | Unique spiro framework | Enzyme inhibition |
| 6-Azaspiro[2.5]octane | Aza-spirocyclic | Incorporates nitrogen | Anticancer properties |
These comparisons highlight how variations in structure can influence biological activity, emphasizing the importance of further research into this compound.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Octane-2-sulfonyl Chloride, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves sulfonation of octane-2-ol using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent side reactions), stoichiometric excess of sulfonating agents, and inert atmospheres to avoid hydrolysis. Yield optimization requires monitoring reaction progress via TLC or in-situ FTIR to detect intermediate formation. Post-synthesis purification via fractional distillation or recrystallization is critical. Detailed procedural documentation, as emphasized in academic guidelines, ensures reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming sulfonyl and alkyl group positions. Infrared (IR) spectroscopy identifies characteristic S=O (1360–1300 cm⁻¹) and S-Cl (580–520 cm⁻¹) stretches. High-performance liquid chromatography (HPLC) with UV detection quantifies purity, while mass spectrometry (MS) verifies molecular ion peaks. Cross-referencing data with literature values ensures accuracy. For novel derivatives, elemental analysis (C, H, S, Cl) provides additional validation .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Use enclosed systems (e.g., gloveboxes or fume hoods) to minimize inhalation and dermal exposure. Personal protective equipment (PPE), including acid-resistant gloves and goggles, is mandatory. Emergency protocols should address hydrolysis risks (e.g., rapid neutralization of spills with sodium bicarbonate). Regular air monitoring and adherence to OSHA standards (29 CFR 1910.132) for PPE selection are critical .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives?
- Methodological Answer : Contradictions may arise from isotopic patterns (Cl isotopes in MS) or solvent interactions in NMR. Employ heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity. Use high-resolution MS (HRMS) to distinguish molecular ions from adducts. Computational tools like density functional theory (DFT) can simulate NMR shifts for comparison. Documenting solvent, temperature, and instrument calibration parameters aids troubleshooting .
Q. What experimental designs are effective for studying the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using buffer solutions (pH 2–12) and controlled temperatures (25–60°C). Monitor hydrolysis kinetics via conductivity measurements or HPLC to quantify residual substrate. Arrhenius plots extrapolate degradation rates to ambient conditions. For mechanistic insights, isotopically labeled water (H₂¹⁸O) and tandem MS can track hydrolysis pathways .
Q. How can computational chemistry complement experimental data to elucidate reaction mechanisms involving this compound?
- Methodological Answer : Molecular dynamics (MD) simulations model solvent effects on sulfonation kinetics. Quantum mechanical calculations (e.g., DFT) identify transition states and intermediates in sulfonyl chloride formation. Compare computed activation energies with experimental Arrhenius parameters. Validate computational models using experimental spectroscopic data (e.g., IR frequencies) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale research applications?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR for real-time reaction monitoring. Statistical design of experiments (DoE) identifies critical process parameters (e.g., reagent addition rate, mixing efficiency). Use quality-by-design (QbD) principles to establish a design space for robust synthesis. Document deviations systematically to refine protocols .
Notes on Data Presentation and Reproducibility
- Contradictory Data Analysis : Always report raw data alongside processed results (e.g., baseline-corrected spectra). Use error bars and statistical tests (e.g., Student’s t-test) to highlight significant differences. For irreproducible results, re-examine reagent purity, ambient humidity, and equipment calibration .
- Ethical Reporting : Disclose all synthetic attempts, including failed reactions, to provide a complete research narrative. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplemental data submission, ensuring raw spectra and computational files are archived .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
